3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.
Introduction of the fluorinated groups: This step involves the use of fluorinated reagents such as tetrafluoropropanol and trifluoroethanol, which are reacted with the intermediate compounds under specific conditions to introduce the fluorinated ether groups.
Carbamoylation and carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and carbamoyl groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products
Oxidation: Formation of oxides and amides
Reduction: Formation of alcohols and amines
Substitution: Formation of substituted ethers and amides
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s fluorinated groups can be used to study enzyme interactions and protein binding, as fluorine atoms often enhance the binding affinity and specificity of molecules.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is of interest due to its stability and bioavailability. The fluorinated groups can improve the pharmacokinetic properties of drugs, making them more effective.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic structure provides rigidity, which can improve the compound’s specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- **3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with multiple fluorinated groups. This combination provides both stability and reactivity, making it a versatile compound for various applications. The presence of fluorinated groups also enhances its binding affinity and specificity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-[[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F7NO6/c20-17(21)18(22,23)6-31-9-3-8(4-10(5-9)32-7-19(24,25)26)27-15(28)13-11-1-2-12(33-11)14(13)16(29)30/h3-5,11-14,17H,1-2,6-7H2,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDFPVGRNVNZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)OCC(C(F)F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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